molecular formula C8H6ClF3 B3031878 1-Chloro-4-(2,2,2-trifluoroethyl)benzene CAS No. 81577-07-3

1-Chloro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B3031878
CAS No.: 81577-07-3
M. Wt: 194.58
InChI Key: SLKTYKYFICQXID-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3 It is a halogenated aromatic compound, where a benzene ring is substituted with a chlorine atom and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2,2,2-trifluoroethylamine under suitable conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as purification, distillation, and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or amines in the presence of a solvent such as ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted benzene derivatives
  • Benzoic acid derivatives
  • Amines

Scientific Research Applications

1-Chloro-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoroethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-(2,2,2-trifluoroethyl)benzene
  • 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Comparison: 1-Chloro-4-(2,2,2-trifluoroethyl)benzene is unique due to the presence of both chlorine and trifluoroethyl groups, which impart distinct chemical properties Compared to its analogs, such as 1-bromo-4-(2,2,2-trifluoroethyl)benzene, the chlorine atom provides different reactivity and stability

Properties

IUPAC Name

1-chloro-4-(2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKTYKYFICQXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672359
Record name 1-Chloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-07-3
Record name 1-Chloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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